molecular formula C17H14N4O4S B2937958 N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448066-17-8

N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2937958
CAS No.: 1448066-17-8
M. Wt: 370.38
InChI Key: BLJQWORVHVLWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Cycloaddition Reactions

Research has demonstrated the versatility of pyridine and pyrimidine derivatives, similar to the compound , as intermediates in intramolecular Diels–Alder reactions. These reactions lead to the formation of complex polycyclic structures, which are of significant interest due to their potential pharmaceutical applications. The synthesis of fused 1,3-cyclohexadiene systems from 2-pyrone-6-carboxamides exemplifies the utility of such compounds in constructing intricate molecular architectures with potential for further functionalization (Noguchi et al., 1986).

Microwave-Assisted Synthesis

Another study highlights the efficiency of microwave-assisted synthesis in producing isothiazolopyridines, pyridothiazines, and pyridothiazepines from related pyridine derivatives. These methodologies underscore the compound's role in generating biologically active heterocycles through innovative synthetic routes, offering advantages in terms of yield and reaction times (Youssef et al., 2012).

Palladium-Catalyzed Oxidative Cyclization

The utility of pyridine and pyrimidine derivatives in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has been documented. This approach facilitates the synthesis of tetrahydropyridinedione and other heterocyclic derivatives, showcasing the compound's applicability in constructing diverse heterocyclic frameworks with potential for further exploration in drug development (Bacchi et al., 2005).

Heterocyclic Derivative Syntheses

Studies on the preparation of thieno[2,3-b]pyridine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates further illustrate the chemical versatility of pyridine-based compounds. These syntheses lead to novel heterocyclic systems that are of interest for their structural complexity and potential pharmacological properties (Bakhite et al., 2005).

Photophysical Properties

Research into the photophysical properties of pyridin-2(1H)-ones derived from similar compounds highlights the potential applications of these derivatives in materials science, particularly in the development of effective phosphors. The study of their UV and luminescence spectroscopy properties reveals significant insights into the relationship between structure and photophysical behavior, opening avenues for their application in optoelectronic devices (Shatsauskas et al., 2019).

Properties

IUPAC Name

N-[5-(6-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-14-2-1-10(7-18-14)16(24)21-5-3-12-13(8-21)26-17(19-12)20-15(23)11-4-6-25-9-11/h1-2,4,6-7,9H,3,5,8H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQWORVHVLWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.